

# An In-depth Technical Guide to 2,6-Dichloro-5-nitroquinoline

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## Compound of Interest

Compound Name: 2,6-Dichloro-5-nitroquinoline

Cat. No.: B582324

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CAS Number: 1209246-34-3

Disclaimer: Limited specific experimental data is publicly available for **2,6-Dichloro-5-nitroquinoline**. Therefore, this guide has been compiled using information from structurally related compounds and established principles of organic chemistry and pharmacology. All data presented for the target compound should be considered predictive and requires experimental validation.

## Introduction

**2,6-Dichloro-5-nitroquinoline** is a halogenated and nitrated heterocyclic aromatic compound. Its structure, featuring a quinoline core with electron-withdrawing chloro and nitro groups, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity screening. Quinolines and their derivatives are a prominent class of compounds in medicinal chemistry, known for a wide range of therapeutic properties. The presence of chlorine and nitro substituents can significantly influence the physicochemical properties and biological activities of the parent quinoline scaffold. This guide aims to provide a comprehensive overview of the available and inferred technical information for **2,6-dichloro-5-nitroquinoline**, targeting researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Data

Due to the lack of specific experimental data for **2,6-dichloro-5-nitroquinoline**, the following tables present a combination of known data for the starting material, 2,6-dichloroquinoline, and

predicted or characteristic data for the final compound based on the functional groups present.

**Table 1: Physicochemical Properties**

Property	Value (2,6-Dichloro-5-nitroquinoline)	Value (2,6-Dichloroquinoline - Precursor)	Reference(s)
CAS Number	1209246-34-3	1810-72-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>9</sub> H <sub>5</sub> Cl <sub>2</sub> N	<a href="#">[2]</a>
Molecular Weight	243.05 g/mol	198.05 g/mol	<a href="#">[2]</a>
Appearance	Predicted: Yellowish solid	White to orange to tan crystal or powder	<a href="#">[3]</a>
Melting Point	Not available	161-164 °C	<a href="#">[4]</a>
Boiling Point	Not available	172 °C at 13 mmHg	<a href="#">[3]</a>
Solubility	Predicted: Soluble in organic solvents like DMSO, DMF.	Not available	

**Table 2: Spectroscopic Data (Predicted/Characteristic)**

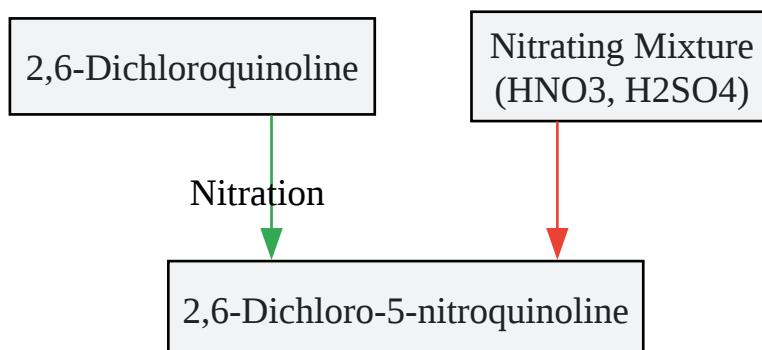
Technique	Predicted/Characteristic Data for 2,6-Dichloro-5-nitroquinoline	Reference(s) for Analogous Compounds
<sup>1</sup> H NMR	Aromatic protons expected in the $\delta$ 7.5-9.0 ppm range. The precise shifts and coupling constants would be influenced by the positions of the chloro and nitro groups.	[5][6][7][8]
<sup>13</sup> C NMR	Aromatic carbons expected in the $\delta$ 120-160 ppm range. Carbons attached to chlorine and nitrogen would be significantly shifted.	[6]
IR Spectroscopy	Characteristic peaks for N-O stretching of the nitro group around $1550$ - $1475\text{ cm}^{-1}$ (asymmetric) and $1360$ - $1290\text{ cm}^{-1}$ (symmetric). C-Cl stretching bands are also expected.	[5][9][10][11][12]
Mass Spectrometry	Molecular ion peak ( $M^+$ ) expected at $m/z$ 242/244/246 due to chlorine isotopes. Fragmentation may involve loss of $\text{NO}_2$ , $\text{NO}$ , and $\text{Cl}$ .	[2][13][14][15][16]

## Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **2,6-dichloro-5-nitroquinoline** is not readily available in the literature. However, a plausible synthetic route would involve the nitration of 2,6-dichloroquinoline. The following is a generalized experimental protocol based on standard nitration procedures for halogenated aromatic compounds.

## Hypothetical Synthesis of 2,6-Dichloro-5-nitroquinoline

The proposed synthesis involves the electrophilic nitration of 2,6-dichloroquinoline using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration will be directed by the existing substituents on the quinoline ring.



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Caption: Proposed synthetic pathway for **2,6-dichloro-5-nitroquinoline**.

## Detailed Experimental Protocol (Hypothetical)

Materials:

- 2,6-dichloroquinoline
- Concentrated sulfuric acid (98%)
- Fuming nitric acid ( $\geq 90\%$ )
- Crushed ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

**Equipment:**

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice-salt bath
- Beakers
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichloroquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
- Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.
- Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloroquinoline in sulfuric acid. Maintain the reaction temperature below 5 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

- Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield **2,6-dichloro-5-nitroquinoline**.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

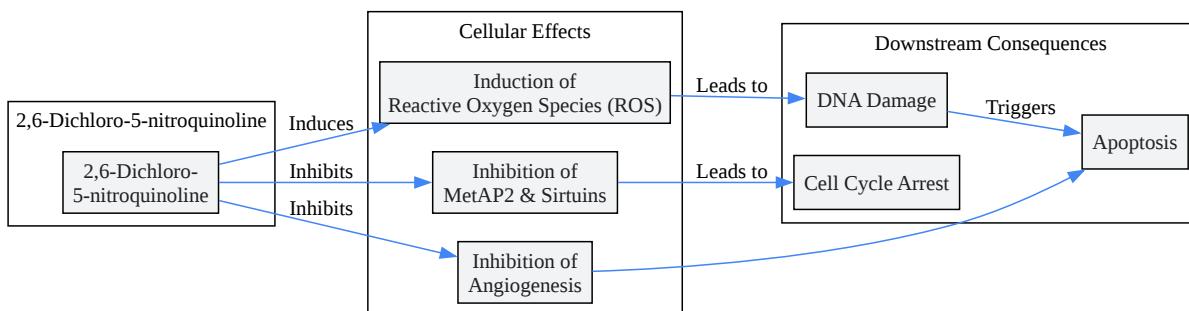
## Potential Applications and Biological Activity

While there is no specific research on the biological activities of **2,6-dichloro-5-nitroquinoline**, the broader class of nitroquinolines has shown significant promise in various therapeutic areas. The following sections describe potential applications based on the activities of structurally related compounds.

## Anticancer Activity

Nitroquinoline derivatives have been investigated for their potential as anticancer agents.[\[17\]](#) The proposed mechanisms of action for some nitroquinolines, such as nitroxoline (8-hydroxy-5-nitroquinoline), include the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.

Potential Anticancer Signaling Pathway Involvement:

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Caption: Inferred anticancer mechanism of **2,6-dichloro-5-nitroquinoline**.

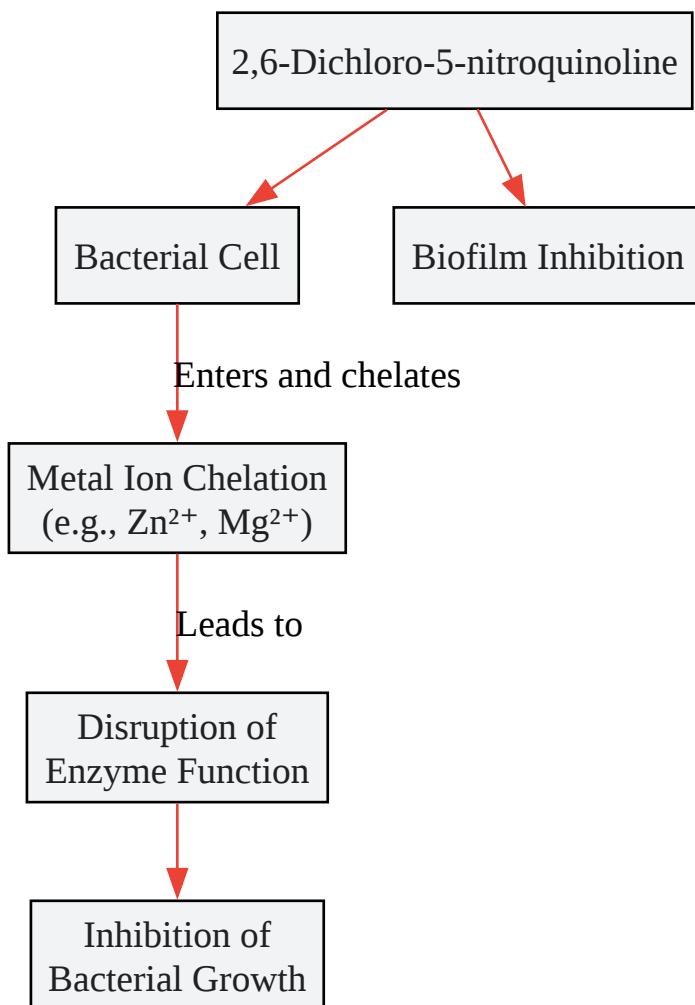
The anticancer effects of related nitroquinolines are thought to be multifactorial, potentially involving:

- Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to cellular damage and trigger apoptosis.[18]
- Inhibition of Angiogenesis: Some nitroquinolines have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth.
- Enzyme Inhibition: Inhibition of enzymes like methionine aminopeptidase 2 (MetAP2) and sirtuins, which are involved in cell proliferation and survival.[19]

## Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial properties.[20] Nitroxoline, for example, is used as an antibiotic for urinary tract infections.[21]

Potential Antibacterial Mechanism of Action:



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Caption: Inferred antibacterial mechanism of **2,6-dichloro-5-nitroquinoline**.

The antibacterial action of nitroquinolines is often attributed to:

- Metal Ion Chelation: The ability to bind to essential metal ions within bacterial cells, thereby disrupting crucial enzymatic processes.[21]
- Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.[21]
- DNA Damage: The nitro group can be reduced within the bacterial cell to form reactive intermediates that can damage DNA and other vital macromolecules.[20]

## Safety and Handling

A Safety Data Sheet (SDS) for **2,6-dichloro-5-nitroquinoline** indicates the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).<sup>[1]</sup> Therefore, appropriate safety precautions should be taken when handling this compound.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**2,6-Dichloro-5-nitroquinoline** is a chemical compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this molecule is scarce, analysis of its structural features and comparison with related compounds suggest that it may possess interesting biological activities, particularly as an anticancer and antimicrobial agent. The provided hypothetical synthesis and experimental protocols, along with the inferred mechanisms of action, serve as a foundation for future research and development of this and other substituted nitroquinolines. Experimental validation of the data presented in this guide is essential for any practical application.

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